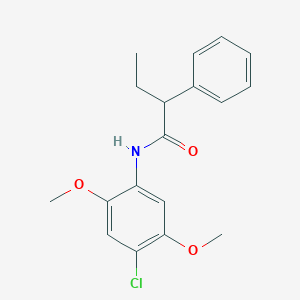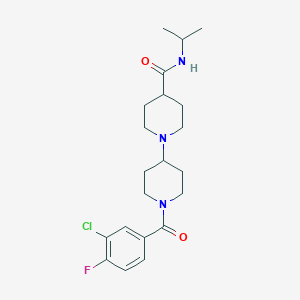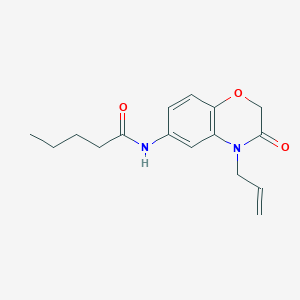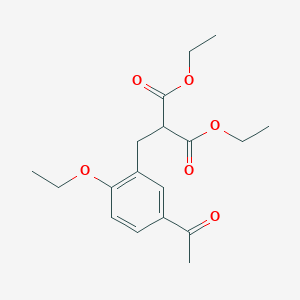
diethyl (5-acetyl-2-ethoxybenzyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (5-acetyl-2-ethoxybenzyl)malonate, also known as ethyl (5-acetyl-2-ethoxyphenyl)-2-methylpropanedioate, is a chemical compound that belongs to the malonate ester family. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate is not well understood. However, it is believed to act as a prodrug that undergoes metabolic activation to release its active form. The active form may then interact with specific molecular targets in the body to exert its biological effects.
Biochemical and Physiological Effects:
Didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to possess antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate in lab experiments include its easy availability, low cost, and versatility as a building block for the synthesis of various organic compounds. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize the compound.
Orientations Futures
There are several future directions for the research and development of didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate. These include:
1. Further investigation of the mechanism of action and molecular targets of the compound.
2. Development of more efficient and environmentally friendly synthesis methods.
3. Synthesis of novel derivatives with improved biological activities and selectivity.
4. Evaluation of the compound's potential as a drug candidate for various diseases.
5. Investigation of the compound's potential as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate is a valuable chemical compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of the compound are necessary to fully explore its potential in various fields.
Méthodes De Synthèse
The synthesis of didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate can be achieved through the reaction between diethyl (5-acetyl-2-ethoxybenzyl)malonate acetoacetate and 5-bromo-2-ethoxybenzaldehyde in the presence of a strong base such as sodium hydride or potassium carbonate. The resulting product is then treated with malonic acid and a catalytic amount of piperidine to yield the final compound.
Applications De Recherche Scientifique
Didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.
Propriétés
IUPAC Name |
diethyl 2-[(5-acetyl-2-ethoxyphenyl)methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-5-22-16-9-8-13(12(4)19)10-14(16)11-15(17(20)23-6-2)18(21)24-7-3/h8-10,15H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVBCXVTHIBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050109.png)
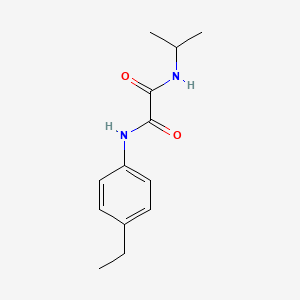
![1-(4-methylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050120.png)
![4-allyl-1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5050128.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5050135.png)

![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5050145.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5050156.png)
![N-(4-{[3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}phenyl)acetamide](/img/structure/B5050157.png)
![1-(2-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5050167.png)
![(4-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5050174.png)
